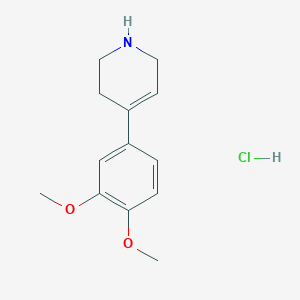

4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Overview

Description

“4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride” seems to be a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural and synthetic compounds . The “3,4-Dimethoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms) with two methoxy groups (–O–CH3) attached at the 3rd and 4th positions .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring and the “3,4-Dimethoxyphenyl” group. The exact structure would depend on the specific locations of these groups within the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure .

Scientific Research Applications

1. Asymmetric Hydrogenation and Enantiomerically Pure Compounds

The compound has been used in asymmetric hydrogenation studies, particularly in the preparation of optically pure compounds such as (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid. This process involves Pictet-Spengler ring closure and the development of asymmetric hydrogenation catalyst systems for the rapid screening of various chiral phosphine ligands. The approach is significant for the preparation of enantiomerically pure compounds, which are crucial in the synthesis of pharmaceuticals and fine chemicals (O'reilly, Derwin, & Lin, 1990).

2. Antiproliferative Agents in Cancer Research

Derivatives of the compound, specifically 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl) imidazo[1,2-a]pyridine analogues, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These derivatives exhibit potent anticancer activity and have been found to be non-toxic to normal human cells, indicating potential as novel anticancer drug candidates (Chitti et al., 2019).

3. Potential Anti-inflammatory Agents

The compound's derivatives have been synthesized with the aim of discovering new anti-inflammatory agents. The process involves the synthesis of N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-(benzyl)-1,2,3,6-tetrahydropyridines, indicating the compound's applicability in the development of new pharmaceuticals for treating inflammation (Rao et al., 1995).

4. Synthesis of Antiviral Compounds

1-Benzyl-3-hydroxy-1,2,3,6-tetrahydropyridines, which can be synthesized from 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, have been explored as multipurpose synthons for fine organic synthesis and potential antiviral compounds. This research highlights the compound's versatility in the synthesis of biologically active molecules (Grishina et al., 2005).

5. Fungicidal and Pesticidal Activity

Derivatives of the compound have been studied for their fungicidal and pesticidal activities. This research is a continuation of efforts to synthesize and study the pesticidal activity of derivatives of piperidine and tetrahydropyridines, indicating the compound's potential in agricultural applications (Mandal et al., 1991).

Mechanism of Action

Target of Action

The compound 4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is closely related to 3,4-Dimethoxyphenethylamine (DMPEA), a chemical compound of the phenethylamine class . DMPEA is an analogue of the major human neurotransmitter dopamine . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine . Therefore, it is likely that this compound interacts with similar targets as DMPEA, such as dopamine receptors.

Mode of Action

DMPEA has some activity as a monoamine oxidase inhibitor , which means it could prevent the breakdown of monoamine neurotransmitters and thereby increase their availability.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10;/h3-5,9,14H,6-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGRXPMMMNLEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CCNCC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |

CAS RN |

1427379-41-6 | |

| Record name | Pyridine, 4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

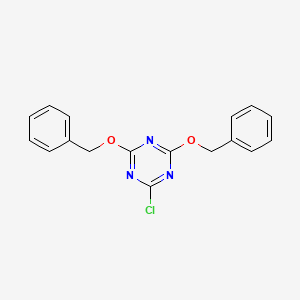

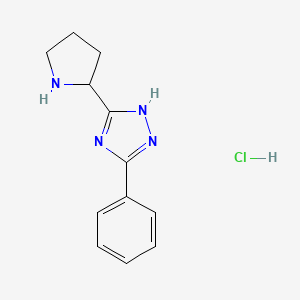

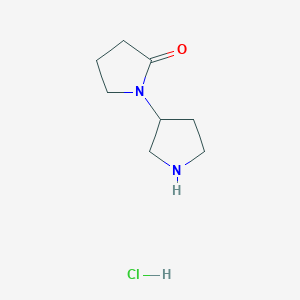

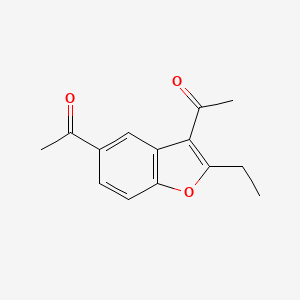

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1377058.png)

![8-bromo-5H-pyrido[3,2-b]indole](/img/structure/B1377060.png)

![5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1377065.png)